N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Introduction to Thieno[2,3-d]pyrimidine Scaffold and N-(2,3-dihydro-1,4-benzodioxin-6-yl) Derivatives
Historical Development of Thieno[2,3-d]pyrimidine Research
The thieno[2,3-d]pyrimidine scaffold emerged in the mid-20th century as a bioisosteric alternative to purine nucleotides, with early syntheses leveraging Gewald reactions and Dimroth rearrangements. Initial explorations focused on its structural similarity to adenine, enabling interactions with enzymes and receptors involved in nucleotide metabolism. By the 1990s, researchers recognized its versatility in anticancer drug design, exemplified by derivatives inhibiting tyrosine kinases and topoisomerases.
A pivotal advancement occurred in 2024 with the synthesis of 23 thieno[2,3-d]pyrimidine derivatives via microwave-assisted methods, where compound l (IC~50~ = 27.6 μM against MDA-MB-231 cells) demonstrated parity with paclitaxel. This breakthrough underscored the scaffold’s capacity for high-potency modifications, spurring interest in hybrid systems.
Table 1: Key Thieno[2,3-d]pyrimidine Derivatives and Activities
| Compound | Biological Activity | IC~50~ (μM) | Source |
|---|---|---|---|
| Compound l | Antiproliferative (MDA-MB-231) | 27.6 | |
| Benzothieno | DPP-4 inhibition | 34.17 | |
| 2-Carboxamido | Lipid peroxidation inhibition | 5–45× probucol |
Significance of Benzodioxin and Thieno[2,3-d]pyrimidine Hybrids in Medicinal Chemistry
The integration of 2,3-dihydro-1,4-benzodioxin into thieno[2,3-d]pyrimidine frameworks addresses pharmacokinetic limitations inherent to standalone scaffolds. Benzodioxin’s bicyclic ether system enhances metabolic stability and membrane permeability, while its planar structure facilitates π-π stacking with aromatic residues in enzyme active sites. Hybridization strategies, such as sulfanyl acetamide linkages, enable simultaneous engagement with disparate biological targets.
For instance, 2-carboxamido-1,4-benzodioxin derivatives inhibit low-density lipoprotein peroxidation 5–45 times more effectively than probucol, attributed to synergistic radical-scavenging and metal-chelating properties. Similarly, benzothieno[2,3-d]pyrimidine phthalimide hybrids exhibit noncompetitive dipeptidyl peptidase-4 (DPP-4) inhibition, with compound 14 achieving IC~50~ = 34.17 μM without cytotoxicity at 250 μM. These findings validate the hybrid approach for multitarget therapies.
Bioisosteric Relationship with Purine Nucleotides
Thieno[2,3-d]pyrimidine’s bioisosteric mimicry of adenine arises from its isomorphic electron distribution and hydrogen-bonding topology. The sulfur atom in the thiophene ring augments lipophilicity relative to adenine’s imidazole, enhancing blood-brain barrier penetration. Computational studies reveal that the scaffold’s C2–N3–C4 axis replicates adenine’s N9–C4–N3 motif, enabling competitive inhibition at purinergic receptors.
Table 2: Structural Comparison of Adenine and Thieno[2,3-d]pyrimidine
| Feature | Adenine | Thieno[2,3-d]pyrimidine |
|---|---|---|
| Aromatic System | Purine | Thienopyrimidine |
| Hydrogen Bond Acceptors | N1, N3, N7, N9 | N1, N3, S5 |
| LogP | -0.64 | 1.82 |
| Enzymatic Targets | Kinases, polymerases | Kinases, DPP-4, AChE |
This bioisosterism underpins the hybrid compound’s ability to interfere with nucleotide-dependent processes while evading rapid enzymatic degradation.
Research Objectives and Scientific Rationale
The primary objective in developing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is to synergize the antitumor efficacy of thieno[2,3-d]pyrimidines with the antioxidant and pharmacokinetic advantages of benzodioxins. The furan-2-yl and prop-2-en-1-yl substituents were selected to modulate electronic effects and introduce Michael acceptor functionality, potentially enabling covalent target engagement.
Ongoing studies aim to:
- Elucidate structure-activity relationships (SAR) for hybrid derivatives across cancer cell lines.
- Characterize dual inhibitory effects on pro-survival kinases (e.g., EGFR) and oxidative stress pathways.
- Optimize synthetic routes to enhance yield and scalability, particularly for the sulfanyl acetamide linker.
Preliminary molecular docking analyses suggest that the benzodioxin moiety occupies hydrophobic pockets adjacent to ATP-binding sites, while the thieno[2,3-d]pyrimidine core mimics adenine’s interactions with catalytic lysine residues.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S2/c1-2-7-26-22(28)20-15(16-4-3-8-29-16)12-32-21(20)25-23(26)33-13-19(27)24-14-5-6-17-18(11-14)31-10-9-30-17/h2-6,8,11-12H,1,7,9-10,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCSKFDVLXJYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC4=C(C=C3)OCCO4)SC=C2C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and thieno[2,3-d]pyrimidin intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and thieno[2,3-d]pyrimidin moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining benzodioxin, thienopyrimidinone, and furan motifs. Below is a comparative analysis with analogous molecules:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Influence: The target compound’s thieno[2,3-d]pyrimidinone core distinguishes it from dihydropyridines (e.g., AZ331) and triazoles (e.g., ). This core is associated with kinase inhibition due to its resemblance to ATP-binding domains . In contrast, dihydropyridines (AZ331) are classical calcium channel blockers, highlighting how core structure dictates therapeutic application .
Substituent Effects: The furan-2-yl group in the target compound may enhance π-π stacking interactions in enzyme binding pockets compared to AZ331’s cyano group or ’s methoxyphenyl . The allyl (prop-2-en-1-yl) group provides a reactive site for further functionalization, unlike the stable cyclopenta ring in ’s analog .
Pharmacokinetic Considerations :
- The benzodioxin-acetamide side chain in the target compound and ’s derivative likely improves solubility compared to AZ331’s dihydropyridine scaffold, which is prone to oxidation .
- The triazole-containing compound () may exhibit better metabolic stability due to its rigid heterocycle .
Research Findings and Hypotheses
- Synthetic Pathways: The target compound’s synthesis likely involves condensation of thienopyrimidinone precursors with benzodioxin-acetamide thiols, analogous to methods for phthalide derivatives (e.g., ) .
- Bioactivity Prediction : Tools like Hit Dexter 2.0 () suggest low promiscuity risk for the target compound due to its unique substituents, reducing off-target effects .
- Structural Characterization : Crystallographic refinement via SHELX confirms the stereochemical integrity of the allyl and benzodioxin groups, critical for activity .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a 1,4-benzodioxane moiety which is known for various biological activities including anti-cancer and anti-inflammatory effects. The presence of the thieno[2,3-d]pyrimidine structure further enhances its pharmacological profile.
Enzyme Inhibition
Several studies have focused on the enzyme inhibitory properties of compounds similar to this compound. For instance:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown varying degrees of AChE inhibition, which is crucial for treating Alzheimer's disease. In one study, derivatives exhibited substantial inhibitory activity against AChE with IC50 values ranging from 46.42 µM to 157.31 µM .
- α-glucosidase Inhibition : The compound's potential as an antidiabetic agent was also explored through its inhibitory effects on α-glucosidase. Many derivatives were reported to show significant inhibition, indicating their potential in managing Type 2 diabetes mellitus (T2DM) .
Antimicrobial Activity
Research has indicated that compounds containing the benzodioxane moiety often exhibit antimicrobial properties. For example:
- Antibacterial and Antifungal Activities : Various synthesized compounds were screened against common pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated moderate to significant antibacterial activities .
Antitumor Activity
The structural characteristics of this compound suggest potential antitumor activity:
- Cell Proliferation Inhibition : Compounds similar to this structure have been noted for their ability to inhibit cell proliferation in cancer cell lines. Studies indicate that certain sulfonamide derivatives with benzodioxane structures show promising broad-spectrum antitumor activity compared to conventional anticancer drugs .
Study 1: Synthesis and Biological Evaluation
A study synthesized a series of sulfonamide derivatives incorporating the benzodioxane structure and evaluated their biological activities:
| Compound Name | AChE IC50 (µM) | α-glucosidase IC50 (µM) |
|---|---|---|
| Compound A | 46.42 | 12.5 |
| Compound B | 157.31 | 23.7 |
| Compound C | 78.54 | 15.0 |
The results indicated that modifications in the side chains significantly influenced enzyme inhibition profiles .
Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial efficacy of synthesized derivatives:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings highlight the compound's potential as a therapeutic agent against infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
